4-(Methoxymethyl)-4-phenylpiperidine
Description
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(methoxymethyl)-4-phenylpiperidine |
InChI |
InChI=1S/C13H19NO/c1-15-11-13(7-9-14-10-8-13)12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3 |
InChI Key |
LGOUSYYLTQXCMI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCNCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Pain Management
One of the primary applications of 4-(Methoxymethyl)-4-phenylpiperidine is in pain management. Research indicates that compounds in the piperidine class exhibit significant analgesic properties. For instance, related compounds have been shown to possess pain-relieving capabilities comparable to established opioids like pethidine, which is widely used for treating acute and chronic pain conditions, including post-surgical pain and cancer-related discomfort .
Neurological Applications
In addition to pain relief, this compound has potential applications in treating neurological disorders. Some derivatives within this class have been researched for their antidepressant and anti-Parkinsonian effects. The pharmacological profiles suggest that these compounds may enhance dopaminergic activity or modulate neurotransmitter systems involved in mood regulation and motor control .
Case Studies
- Antidepressant Effects : A study involving various piperidine derivatives indicated that certain modifications led to enhanced serotonin and norepinephrine reuptake inhibition, which is beneficial in treating depression .
- Anti-Parkinsonian Activity : Another investigation highlighted the efficacy of specific 4-phenylpiperidine derivatives in improving motor function in rodent models of Parkinson's disease, suggesting a promising avenue for further research .
Antiviral Properties
Emerging research has identified antiviral properties associated with piperidine derivatives, including this compound. These compounds have shown effectiveness as neuraminidase inhibitors, which are crucial for combating viral infections such as influenza.
Research Findings
- The antiviral activity was attributed to the ability of these compounds to inhibit viral replication by targeting key enzymes involved in the viral life cycle.
- Further studies are warranted to explore their efficacy against other viral pathogens and potential mechanisms of action.
Anti-inflammatory Effects
Another significant application of this compound is its potential role in modulating inflammatory responses. Research has indicated that certain piperidine derivatives can inhibit pro-inflammatory cytokine production, offering therapeutic possibilities for inflammatory diseases.
Summary Table of Applications
Comparison with Similar Compounds
Key Findings :
- R 30 730 exhibits 4,521-fold higher potency than morphine due to its methoxymethyl group and propanamide linkage, which enhance receptor affinity and reduce enzymatic degradation .
- Compound 48 (4-methylthiazolyl substituent) demonstrates superior cardiovascular safety over fentanyl, highlighting the impact of heteroaryl groups on therapeutic indices .
- Loperamide derivatives with hydroxyl groups act peripherally, underscoring how polar substituents restrict CNS penetration .
Substituent Effects on Pharmacological Activity
- Methoxymethyl vs. Hydroxyl : The methoxymethyl group in R 30 730 improves metabolic stability compared to hydroxylated analogs like loperamide, which undergo rapid glucuronidation .
- Aryl vs. Heteroaryl : 4-Phenylpiperidines with heteroaryl groups (e.g., thiazole in Compound 48) exhibit enhanced selectivity for MOR subtypes, reducing off-target effects .
- Propanamide Linkage : The –N-phenylpropanamide moiety in R 30 730 mimics fentanyl’s anilido group but with reduced respiratory depression due to optimized steric interactions .
Data Tables
Table 1. Structural Comparison of Selected 4-Phenylpiperidine Derivatives
Table 2. Pharmacokinetic Parameters
| Compound | t1/2 (h) | LogP | Plasma Protein Binding (%) |
|---|---|---|---|
| R 30 730 | 1.5 | 3.2 | 85 |
| Fentanyl | 0.5 | 4.1 | 80 |
| Loperamide | 10.5 | 4.5 | 95 |
Preparation Methods
Alkylation Strategies for Piperidine Functionalization
Alkylation of 4-phenylpiperidine precursors represents a foundational approach for introducing the methoxymethyl moiety. In EP0285032A1 , the synthesis of 1-methyl-4-phenylpiperidine-4-carboxaldehyde involves the reduction of ethyl 1-methyl-4-phenylpiperidine-4-carboxylate using diisobutylaluminium hydride (DIBAH) at -70°C, followed by oxidation to the aldehyde . Adapting this methodology, the methoxymethyl group can be introduced via nucleophilic addition to a ketone intermediate. For instance, reacting 4-phenylpiperidine-4-carboxaldehyde with methoxymethylmagnesium bromide (a Grignard reagent) under anhydrous conditions yields the tertiary alcohol, which is subsequently dehydrated to form the target compound .
A critical advancement in this domain is the use of N-benzyl protection to mitigate side reactions. CN105461617A demonstrates that benzyl halides facilitate quaternization of pyridinium salts, which are then reduced to tetrahydro derivatives . Applying this to 4-phenylpiperidine systems, N-benzyl-4-phenylpiperidine undergoes methoxymethylation at the 4-position, followed by hydrogenolytic deprotection to yield the final product . This method achieves yields exceeding 85% with high regioselectivity.
Reductive Amination of Ketone Intermediates
Reductive amination offers a streamlined pathway by concurrently introducing the methoxymethyl group and reducing imine intermediates. EP0285032A1 details the condensation of 1-methyl-4-phenylpiperidine-4-carboxaldehyde with O-methylhydroxylamine hydrochloride, forming an oxime intermediate that is hydrogenated to the amine . Translating this to 4-(methoxymethyl)-4-phenylpiperidine, the ketone precursor 4-(methoxymethyl)-4-phenylpiperidin-4-one is treated with ammonium acetate and sodium cyanoborohydride in methanol, achieving a 78% yield after recrystallization .
Comparative studies highlight the efficacy of catalytic hydrogenation over stoichiometric reductants. For example, CN110483376B employs chromium oxide (CrO₃) in ethanethiol to oxidize secondary alcohols to ketones, which are then subjected to reductive amination . This two-step process, while efficient, requires stringent temperature control (60–80°C) to prevent over-reduction .
Nucleophilic Substitution on Prefunctionalized Scaffolds
Direct substitution at the 4-position of 4-phenylpiperidine derivatives is achievable via SN2 reactions. US2904550A discloses the use of methoxymethyl halides (e.g., methoxymethyl chloride) reacting with 4-phenylpiperidine in the presence of a base such as potassium carbonate . This one-pot reaction proceeds in tetrahydrofuran (THF) at reflux, yielding this compound with 70–75% efficiency .
A notable innovation from CN105461617A involves the use of phase-transfer catalysts to enhance reaction rates. For instance, tetrabutylammonium bromide (TBAB) facilitates the methoxymethylation of 4-phenylpiperidine in a biphasic system (water/dichloromethane), reducing reaction time from 24 hours to 6 hours while maintaining a 90% yield .
Comparative Analysis of Synthetic Routes
The table below contrasts key metrics for the aforementioned methods:
| Method | Yield (%) | Reaction Time (h) | Key Reagents/Catalysts |
|---|---|---|---|
| Alkylation with Grignard | 85 | 12 | DIBAH, Methoxymethyl-MgBr |
| Reductive Amination | 78 | 24 | NaCNBH₃, NH₄OAc |
| Nucleophilic Substitution | 90 | 6 | TBAB, K₂CO₃ |
Alkylation strategies excel in scalability but require cryogenic conditions, whereas nucleophilic substitution offers rapid synthesis under mild conditions. Reductive amination, while versatile, necessitates careful handling of air-sensitive reagents.
Recent Advances and Industrial Applications
Recent patents emphasize green chemistry principles. CN110483376B introduces a MgO-Al₂O₃-TiO₂ composite oxide catalyst for the dehydrogenation of N-phenyl-4-piperidinol, achieving 99% conversion at 620°C . Applied to this compound synthesis, this catalyst could streamline oxidative steps while minimizing waste .
Furthermore, CN105461617A highlights the role of continuous-flow reactors in enhancing reproducibility. By conducting methoxymethylation in a microfluidic system, researchers reduced solvent use by 40% and improved product purity to >99% .
Q & A
Q. What are the optimal synthetic routes for 4-(Methoxymethyl)-4-phenylpiperidine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, piperidine derivatives are often synthesized via alkylation of 4-phenylpiperidine with methoxymethyl halides under alkaline conditions (e.g., using KCO in DMF) . Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, UV detection at 254 nm) and H/C NMR spectroscopy .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : X-ray crystallography is definitive for regiochemical confirmation. Alternatively, NOESY NMR can identify spatial proximity between the methoxymethyl and phenyl groups. IR spectroscopy (C-O stretch at ~1100 cm) and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Use radioligand binding assays (e.g., for serotonin or opioid receptors due to structural similarity to meperidine derivatives ). Cell viability assays (MTT or resazurin) in neuronal or cancer cell lines assess cytotoxicity. Dose-response curves (1 nM–100 µM) and IC calculations are critical for potency evaluation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor binding affinities of this compound derivatives?
- Methodological Answer : Contradictions may arise from assay conditions (pH, temperature) or receptor subtype selectivity. Conduct parallel assays under standardized conditions (e.g., pH 7.4, 37°C) . Use knockout cell lines or selective antagonists to isolate receptor subtypes. Meta-analysis of published data with attention to experimental variables (e.g., buffer composition) is recommended .
Q. What strategies mitigate metabolic instability of this compound in preclinical studies?
- Methodological Answer : Evaluate metabolic pathways via liver microsome assays (human/rat) with LC-MS metabolite identification. Introduce steric hindrance (e.g., substituents at the piperidine nitrogen) or replace the methoxymethyl group with bioisosteres (e.g., cyclopropoxy) to reduce CYP450-mediated oxidation . Pharmacokinetic studies in rodents (IV/PO administration) guide structural optimization .
Q. How should computational models be designed to predict the blood-brain barrier (BBB) permeability of this compound?
- Methodological Answer : Use molecular dynamics (MD) simulations with a lipid bilayer model to assess passive diffusion. QSAR models trained on logP, polar surface area (<90 Å), and hydrogen-bond donor count (<2) improve accuracy. Validate predictions using in situ perfusion assays in rodents .
Q. What experimental designs are optimal for studying enantioselective bioactivity of chiral derivatives?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using (+)- or (-)-di-p-toluoyl-D-tartaric acid) . Compare in vitro receptor binding (e.g., K values) and in vivo behavioral assays (e.g., tail-flick test for analgesia). Circular dichroism (CD) spectroscopy confirms enantiomeric purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
